molecular formula C17H15ClFNO3 B5715211 ETHYL 4-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]BENZOATE

ETHYL 4-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]BENZOATE

Cat. No.: B5715211
M. Wt: 335.8 g/mol
InChI Key: WKGOQBDQPOQPMK-UHFFFAOYSA-N
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Description

ETHYL 4-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]BENZOATE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a benzoate ester linked to an acetamido group, which is further substituted with a chlorofluorophenyl moiety. Its unique chemical properties make it valuable in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the acylation of 2-chloro-6-fluoroaniline with ethyl 4-aminobenzoate under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis Conditions: Aqueous hydrochloric acid, sodium hydroxide.

Major Products

The major products formed from these reactions include substituted benzoates, amines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

ETHYL 4-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-CHLOROBENZOATE
  • ETHYL 2-CHLORO-6-FLUOROPHENYL ACETATE
  • ETHYL (6R)-6-[N-(2-CHLORO-4-FLUOROPHENYL)SULFAMOYL]CYCLOHEX-1-ENE-1-CARBOXYLATE

Uniqueness

ETHYL 4-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]BENZOATE is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .

Properties

IUPAC Name

ethyl 4-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c1-2-23-17(22)11-6-8-12(9-7-11)20-16(21)10-13-14(18)4-3-5-15(13)19/h3-9H,2,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGOQBDQPOQPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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